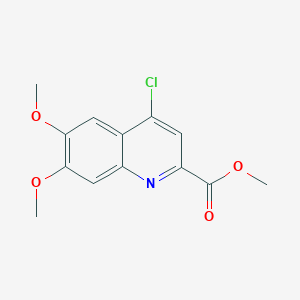

Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate

Description

Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate (C₁₃H₁₂ClNO₄; molecular weight: 281.70) is a quinoline derivative characterized by a chloro substituent at position 4, methoxy groups at positions 6 and 7, and a methyl ester at position 2 . This compound serves as a critical intermediate in the synthesis of anticancer agents such as cabozantinib and tivozanib .

Synthesis: The synthesis typically involves chlorination of 4-hydroxy-6,7-dimethoxyquinoline (prepared via nitration, condensation, and reduction cyclization of 3,4-dimethoxyacetophenone) using POCl₃, followed by esterification of the carboxylic acid group at position 2 . The process is noted for high yields (70%) and scalability .

Structural Features: X-ray crystallography reveals a nearly planar quinoline ring, with methoxy groups deviating slightly (0.02–0.08 Å) from the plane. Intramolecular C–H⋯Cl interactions stabilize the structure, forming S(5) ring motifs .

Properties

IUPAC Name |

methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4/c1-17-11-4-7-8(14)5-10(13(16)19-3)15-9(7)6-12(11)18-2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLLJVUVWKJFKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

While "Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate" is not explicitly detailed in the provided search results, the related compound 4-chloro-6,7-dimethoxyquinoline is mentioned as an intermediate in the preparation of antineoplastic drugs . Given the structural similarity, information on the applications of 4-chloro-6,7-dimethoxyquinoline and related quinoline derivatives can provide insights.

4-chloro-6,7-dimethoxyquinoline as a pharmaceutical intermediate:

- 4-chloro-6,7-dimethoxyquinoline is used as an intermediate in the synthesis of antineoplastic drugs like cabozantinib and tivozanib .

- Cabozantinib targets MET and VEGFR2 tyrosine kinases, which are relevant in the spread of prostate carcinoma. It is used in the treatment of metastatic medullary thyroid carcinoma .

- Tivozanib is a VEGFR inhibitor that is being researched for the treatment of renal cell carcinoma .

Quinolone analogues as antimalarial agents:

- Quinolone derivatives have antimalarial potency, which is influenced by various factors, such as the presence of an ethyl carboxylate group .

- Studies have shown that a 4-keto moiety in quinolines can make them more active than 4-methoxy quinolines .

- Specific substitutions on the phenyl ring of quinoline derivatives can impact their antimalarial potency .

2-chloro-4-amino-6,7-dimethoxyquinazoline:

- A chemical synthesis process exists for 2-chloro-4-amino-6,7-dimethoxyquinazoline using veratrole as the initial material . The process involves nitration, reduction, ureaization, cyclization hydrolysis, and alkalization refining steps .

Other applications

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action depends on the biological context, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

- Chloro vs. Ethoxy at Position 4 : The chloro group (electron-withdrawing) enhances electrophilic reactivity, favoring nucleophilic substitution, whereas ethoxy (electron-donating) may improve solubility .

- Carboxylate vs. Sulfanyl at Position 2 : The methyl ester in the target compound facilitates lipophilicity, critical for membrane penetration in drug delivery. In contrast, the sulfanyl group in the fluoro analogue enables disulfide bond formation, useful in prodrug design .

Isoquinoline Derivatives

- Quinoline vs.

Halogen and Functional Group Variations

- Fluoro Substituents (6,7-Difluoro Analogue) : Fluorine increases electronegativity and metabolic stability, but may reduce solubility compared to methoxy groups .

- Hydroxy vs. Chloro at Position 4: Hydroxy groups (e.g., in 4-hydroxyquinoline derivatives) participate in hydrogen bonding, enhancing crystal packing but requiring protection during synthesis .

Pyrimidine and Other Heterocyclic Analogues

| Compound Name | Substituents (Positions) | Key Properties/Applications | References |

|---|---|---|---|

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Cl (2), Me (6), CO₂H (4) | Building block for kinase inhibitors |

- Pyrimidine vs. Quinoline: Pyrimidines exhibit distinct π-π stacking and hydrogen-bonding profiles, often leading to different biological targets (e.g., kinase vs. tubulin inhibition) .

Research Findings and Data Analysis

- Crystallography: The planar quinoline ring in this compound facilitates π-π stacking, a key feature in DNA intercalation or protein binding .

- Synthetic Yields : Chlorination using POCl₃ achieves 70% yield, superior to the 50–60% yields reported for ethoxy or hydroxy analogues .

Biological Activity

Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including its antimicrobial and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a molecular formula of C12H12ClN2O4 and a molecular weight of approximately 270.68 g/mol. The compound features a quinoline core with two methoxy groups at the 6 and 7 positions, a chlorine atom at the 4 position, and a carboxylate group at the 2 position. The structural characteristics suggest potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. It acts as an inhibitor of specific kinases involved in cancer cell proliferation, particularly targeting the c-Met signaling pathway which is crucial in various cancers including lung and breast cancer. Studies have shown that this compound can inhibit cancer cell growth in vitro across several cell lines.

Case Study: Inhibition of c-Met Kinase

In a study involving A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) cell lines, this compound exhibited an IC50 value of approximately 0.050 µM against c-Met kinase. Molecular docking studies confirmed its binding affinity to the ATP-binding site of c-Met, indicating a potential mechanism for its anticancer effects.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are involved in drug metabolism. This interaction could lead to altered pharmacokinetics when co-administered with other drugs.

- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA, disrupting replication and leading to apoptosis in cancer cells.

- Signal Transduction Modulation : By inhibiting key signaling pathways such as c-Met, the compound can hinder tumor growth and metastasis.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other quinoline derivatives that also exhibit biological activity.

Table 2: Comparison of Quinoline Derivatives

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate | Ethyl ester instead of carboxylic acid | Anticancer, antimicrobial |

| 4-Chloro-5,7-dimethoxyquinoline | Different methoxy positioning | Moderate antibacterial activity |

| 4-Chloro-6-methoxyquinolin-7-ol | Hydroxyl group increases polarity | Potentially enhanced anticancer activity |

Q & A

Q. What are the standard synthetic routes for Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate, and how is reaction progress monitored?

The synthesis typically involves chlorination of a quinoline precursor using phosphorus oxychloride (POCl₃) under reflux. For analogous compounds (e.g., 4-chloro-6,7-dimethoxyquinoline), the quinoline core is functionalized with methoxy groups, followed by chlorination at position 4. The methyl ester group at position 2 is likely introduced via esterification of a carboxylic acid intermediate or through a multi-step protocol involving Gould–Jacob or Friedländer quinoline synthesis . Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization, and purification is achieved using column chromatography (e.g., petroleum ether:EtOAc gradients) .

Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?

Key methods include:

- ¹H NMR : Characteristic signals for methoxy groups (~δ 4.0 ppm), quinoline protons (δ 8.5–7.3 ppm), and ester carbonyl protons .

- Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 281.70 [M+H⁺] for C₁₃H₁₂ClNO₄) .

- X-ray crystallography : Resolves planar quinoline geometry, intramolecular C–H⋯Cl hydrogen bonds (S(5) motifs), and crystal packing . Example crystallographic data for a related compound:

| Parameter | Value (4-Chloro-6,7-dimethoxyquinoline) |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 12.5530, 4.6499, 18.274 |

| β (°) | 105.786 |

| Z | 4 |

| R-factor | 0.037 |

Q. What purity assessment methods are recommended post-synthesis?

High-performance liquid chromatography (HPLC) with a C18 column (>95% purity) and ¹H NMR integration are standard. For example, reversed-phase HPLC using a 5–100% acetonitrile/water gradient can resolve impurities .

Advanced Research Questions

Q. How can hydrogen bonding motifs and crystal packing be analyzed using graph set analysis?

Graph set analysis (Bernstein et al.) categorizes hydrogen-bonding patterns into motifs like S(5) rings. For this compound, intramolecular C–H⋯Cl interactions stabilize the planar quinoline core, while intermolecular π-π stacking and van der Waals forces dictate crystal packing. SHELXL-refined data (e.g., R = 0.037) enable precise mapping of these interactions .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

Discrepancies may arise from disordered solvent molecules or twinning. Strategies include:

Q. How do substituent positions (e.g., methoxy, chloro) influence reactivity in further functionalization?

- Chloro at position 4 : Activates the quinoline ring for nucleophilic aromatic substitution (e.g., Suzuki coupling).

- Methoxy at positions 6/7 : Electron-donating groups enhance π-π stacking but may sterically hinder reactions at adjacent positions.

- Ester at position 2 : Provides a handle for hydrolysis to carboxylic acids or transesterification .

Q. What are the critical parameters for optimizing the chlorination step?

- POCl₃ stoichiometry : Excess POCl₃ (e.g., 6.6 equiv) ensures complete conversion.

- Reaction time : 3–6 hours under reflux minimizes byproducts.

- Work-up : Neutralization with aqueous NaOH and solvent removal under reduced pressure .

Q. How is experimental phasing applied to resolve crystal structures of derivatives?

SHELXC/D/E pipelines enable rapid phasing for high-throughput crystallography. For example, molecular replacement using the parent quinoline structure (PDB entry) can phase derivatives with minor substitutions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.